

# Evixapodlin for Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Evixapodlin	
Cat. No.:	B8144761	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Evixapodlin** (GS-4224) is an investigational, orally bioavailable, small-molecule inhibitor of the programmed cell death-1 ligand 1 (PD-L1).[1] This document provides a comprehensive technical overview of **Evixapodlin**, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies. It is intended to serve as a resource for researchers and drug development professionals in the field of cancer immunotherapy.

# **Core Concepts**

**Evixapodlin** represents a novel approach to checkpoint inhibition by targeting PD-L1, a key immune checkpoint protein that cancer cells often exploit to evade the host immune system. Unlike monoclonal antibodies, its small-molecule nature offers the potential for oral administration, which could provide greater convenience and dosing flexibility for patients.[1]

# **Chemical and Physical Properties**

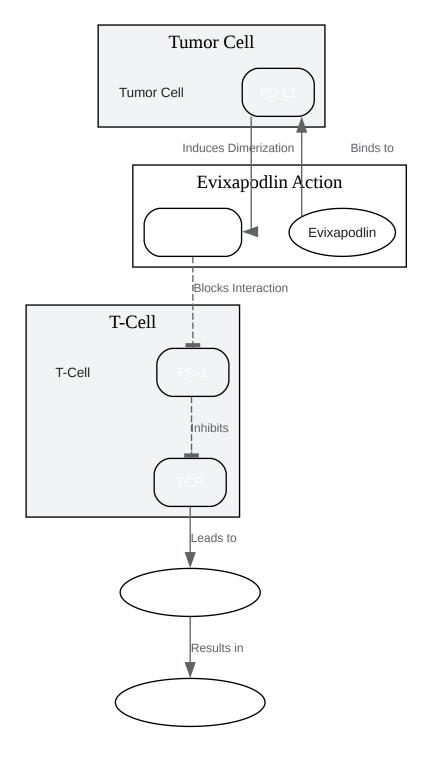


Property	Value	Reference
Molecular Formula	C34H36Cl2N8O4	[2]
Molecular Weight	691.61 g/mol	[1]
CAS Number	2374856-75-2	[2]
Synonyms	GS-4224, PD-1/PD-L1-IN 7	[2]

# **Mechanism of Action**

**Evixapodlin** functions by binding to PD-L1 and inducing its dimerization.[1] This dimerization prevents the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells. The blockade of the PD-1/PD-L1 signaling pathway reinvigorates suppressed T-cells, leading to enhanced anti-tumor immunity.[1]





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Evixapodlin's Mechanism of Action

# Preclinical Data In Vitro Activity



Parameter	Value	Cell Line/Assay	Reference
PD-1/PD-L1 Interaction IC50	0.213 nM	HTRF Assay	[2]
NFAT-LUC EC50	103 nM	NFAT-LUC Reporter Assay	
Target Occupancy EC50	4 nM	MDA-MB-231 cells	_
Potency in PD-L1-high cells EC50	11 nM	PD-L1-high expressing cells	_

**Evixapodlin** has demonstrated potent inhibition of the human PD-1/PD-L1 interaction.[2] Cellular assays have confirmed its ability to activate T-cells in a dose-dependent manner.[3]

## In Vivo Animal Models

In a human PD-L1 expressing MC38 mouse colorectal tumor model, **Evixapodlin** significantly inhibited tumor growth.[2]

Treatment Group	Dose	Tumor Growth Inhibition	Reference
Evixapodlin	25 mg/kg	49% - 55%	[1]
Atezolizumab	10 mg/kg	49% - 55%	[1]

Evixapodlin treatment resulted in over 90% target occupancy on tumor cells.[2]

## **Pharmacokinetics in Animals**

Species	Bioavailability (1 mg/kg i.v.)	Blood Clearance (L/h/kg)	Half-life (h)
Rat	29%	0.28	9
Dog	68%	0.67	10.7
Cynomolgus Monkey	41%	0.25	9.4



# Clinical Data Phase 1 Study (NCT04049617)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Evixapodlin** in patients with advanced solid tumors.[1] The study was terminated due to a sponsor decision and the Phase 2 portion was not conducted.[4]

### Key Findings:

- Safety and Tolerability: **Evixapodlin** was well-tolerated at doses ranging from 400 mg to 1500 mg once daily.[1]
- Pharmacokinetics: A dose-dependent increase in plasma exposure was observed.[1]
- Pharmacodynamics: Treatment with Evixapodlin led to a reduction in free PD-L1 on peripheral blood T-cells, an increase in the proliferation marker Ki67 in PD-1 positive T-cells, and an elevation of plasma cytokines and chemokines, consistent with on-target activity.[1][5]

# Experimental Protocols PD-L1 Dimerization Assay (NanoBiT)

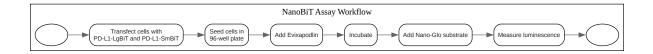
This assay utilizes a split-luciferase system to quantify protein-protein interactions in live cells.

#### Protocol:

- Express PD-L1 fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc luciferase in an appropriate cell line.
- Seed the cells in a 96-well plate.
- Add varying concentrations of Evixapodlin to the cells.
- Incubate for a specified period.
- Add the Nano-Glo® Live Cell Assay System substrate.



Measure luminescence using a plate reader. An increase in luminescence indicates
 Evixapodlin-induced dimerization of PD-L1.



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- To cite this document: BenchChem. [Evixapodlin for Cancer Immunotherapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144761#evixapodlin-for-cancer-immunotherapy]

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